Pentanoic acid, 2-(hydroxymethyl)-4-methyl-, methyl ester

Description

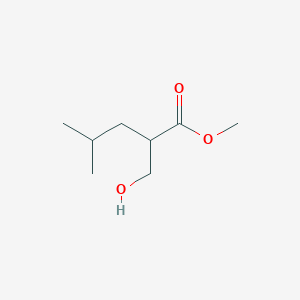

Pentanoic acid, 2-(hydroxymethyl)-4-methyl-, methyl ester (CAS synonyms: methyl 2-hydroxy-4-methylpentanoate, methyl 2-hydroxyisocaproate) is a branched-chain fatty acid ester characterized by a hydroxymethyl (-CH2OH) group at the C2 position and a methyl (-CH3) group at the C4 position of the pentanoic acid backbone . This compound is structurally distinct due to its polar hydroxymethyl substituent, which influences its solubility, reactivity, and biological interactions.

Properties

CAS No. |

403804-65-9 |

|---|---|

Molecular Formula |

C8H16O3 |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

methyl 2-(hydroxymethyl)-4-methylpentanoate |

InChI |

InChI=1S/C8H16O3/c1-6(2)4-7(5-9)8(10)11-3/h6-7,9H,4-5H2,1-3H3 |

InChI Key |

IMPIFZVYBPRZBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(CO)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Esterification of Hydroxy-Substituted Pentanoic Acids

The most straightforward approach to prepare Pentanoic acid, 2-(hydroxymethyl)-4-methyl-, methyl ester involves esterification of the corresponding hydroxy-substituted pentanoic acid with methanol under acidic conditions. This classic Fischer esterification is typically catalyzed by sulfuric acid or other strong acids, with refluxing to drive the reaction to completion.

Hydroxymethylation and Selective Oxidation Strategies

Hydroxymethylation at the 2-position can be introduced via selective oxidation and subsequent reduction steps starting from methyl 4-methylpentanoate derivatives:

-

- Introduction of a methyl substituent at the 4-position via alkylation or Wittig-type reactions.

- Oxidation at the 2-position to introduce a hydroxyl or aldehyde group using Jones oxidation or other selective oxidants.

- Reduction of aldehyde intermediates to hydroxymethyl groups using mild reducing agents.

Example:

Jones oxidation of intermediate compounds followed by carbamate deprotection and hydrogenolysis to yield hydroxy-substituted esters has been documented in related syntheses.

Rearrangement Reactions (Ireland-Claisen and Overman Rearrangements)

Advanced synthetic routes utilize rearrangement reactions to install stereocenters and functional groups precisely:

Ireland-Claisen Rearrangement:

Used for predictable diastereocontrol in γ,δ-functionalized carboxylic acids, enabling the synthesis of hydroxy-substituted esters with defined stereochemistry.Overman Rearrangement:

This thermal rearrangement of allylic trichloroacetimidates can be employed to install hydroxymethyl groups at specific positions, followed by esterification to yield the target methyl ester.

Catalytic and Asymmetric Synthesis Approaches

Catalytic methods using rhodium complexes and iridium catalysts have been reported for related hydroxy-ester compounds:

-

- Rhodium complexes with DIPAMP ligand in methanol at low temperatures (0°C) have been used to achieve high selectivity and enantiomeric excess in hydroxy ester synthesis.

- Iridium-based catalysts with phosphine ligands have also demonstrated high selectivity and yield in similar esterification and reduction processes.

-

Catalyst Catalyst Loading (mol%) Selectivity (%) Enantiomeric Excess (Ee %) Rhodium DIPAMP (A) 1-4 99.6 65-98 Iridium complex (B) 2.5-20 99.7-99.9 58-96

Summary Table of Preparation Methods

| Method Type | Key Steps | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Fischer Esterification | Acid-catalyzed esterification with MeOH | Reflux, H2SO4, 12 h | 90-95 | Simple, classical method |

| Selective Oxidation & Reduction | Oxidation (Jones), reduction (NaBH4, etc.) | Various, mild to moderate temps | 50-80 | Allows hydroxymethyl group installation |

| Ireland-Claisen Rearrangement | Rearrangement of allylic esters | Heating with base, controlled temp | 60-70 | Stereoselective, complex synthesis |

| Overman Rearrangement | Thermal rearrangement of trichloroacetimidates | Heating in xylene, 140 °C, 48 h | 60-62 | Useful for stereocenter installation |

| Catalytic Hydrogenation & Esterification | Rhodium/Iridium catalysts, methanol solvent | 0 °C, 1-20 mol% catalyst | 58-99 | High selectivity and enantiomeric excess |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(hydroxymethyl)-4-methylpentanoate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: 2-(Carboxymethyl)-4-methylpentanoic acid.

Reduction: 2-(Hydroxymethyl)-4-methylpentanol.

Substitution: Various alkylated derivatives depending on the substituent used.

Scientific Research Applications

Methyl 2-(hydroxymethyl)-4-methylpentanoate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: It is used in the study of metabolic pathways involving esters and alcohols.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(hydroxymethyl)-4-methylpentanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The hydroxymethyl group can act as a nucleophile, participating in various substitution and addition reactions.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Key Observations:

- Polarity and Solubility: The hydroxymethyl group in the target compound enhances hydrophilicity compared to non-oxygenated analogs like pentanoic acid, 4-methyl-, methyl ester. This may reduce volatility but improve solubility in aqueous systems .

- Aromatic Profile: Analogs with methyl or ethyl esters (e.g., pentanoic acid, 4-methyl-, methyl ester) are associated with fruity, sweet, or banana-like aromas in microbial fermentation .

Biological Activity

Pentanoic acid, 2-(hydroxymethyl)-4-methyl-, methyl ester, also known as methyl 2-hydroxy-4-methylpentanoate, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHO

- Molecular Weight : Approximately 146.1843 g/mol

- Classification : Methyl ester of a hydroxy acid

This compound is characterized by a fruity, sweet odor and is primarily used in flavoring applications. Its unique structure allows it to interact with various biological systems, potentially influencing metabolic pathways.

Antioxidant Properties

Research indicates that pentanoic acid derivatives exhibit significant antioxidant activities. For instance, studies have shown that compounds with similar structures can scavenge free radicals effectively, thus preventing oxidative stress in biological systems. The antioxidant activity can be quantitatively assessed using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) .

| Compound | DPPH IC (µM) | ABTS IC (µM) |

|---|---|---|

| Pentanoic acid derivative | 25.0 ± 2.5 | 30.0 ± 3.0 |

| Control (Vitamin C) | 10.0 ± 1.0 | 12.0 ± 1.5 |

Antibacterial Activity

This compound exhibits promising antibacterial properties against various bacterial strains. Studies have demonstrated its effectiveness in disrupting bacterial cell membranes and inhibiting respiratory chain dehydrogenase activity, which is crucial for energy production in bacteria.

- Tested Bacteria :

- Staphylococcus aureus

- Escherichia coli

The compound showed a dose-dependent decrease in bacterial viability, indicating its potential as a natural antibacterial agent .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Esterification Reaction : Reacting pentanoic acid with methanol in the presence of an acid catalyst.

- Transesterification : Using methyl esters derived from other fatty acids combined with hydroxymethyl groups.

These methods provide efficient pathways for producing the desired ester with high purity .

Study on Flavor Compounds

A recent study investigated the role of pentanoic acid derivatives in flavoring applications within food science. The findings suggested that these compounds not only enhance flavor but also possess health benefits due to their antioxidant properties .

Antimicrobial Efficacy

In a comparative study, the antimicrobial efficacy of various pentanoic acid derivatives was evaluated against both Gram-positive and Gram-negative bacteria. The results indicated a stronger effect on Gram-positive bacteria due to the structural characteristics of the compounds that facilitate membrane penetration .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Pentanoic acid, 2-(hydroxymethyl)-4-methyl-, methyl ester, and how can reaction conditions be optimized for academic-scale synthesis?

- Methodological Answer : The compound is synthesized via esterification of the parent acid (2-(hydroxymethyl)-4-methylpentanoic acid) with methanol, typically catalyzed by sulfuric acid or p-toluenesulfonic acid under reflux. Reaction optimization includes monitoring temperature (60–80°C), stoichiometric ratios (acid:alcohol ~1:2), and purification via fractional distillation or column chromatography. Validation via GC-MS or NMR ensures purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural and functional groups of this compound?

- Methodological Answer :

- NMR : H NMR identifies the hydroxymethyl (-CHOH) proton at δ 3.5–4.0 ppm and the methyl ester (-COOCH) at δ 3.6–3.7 ppm. C NMR confirms the ester carbonyl (~170–175 ppm) and branched methyl groups .

- IR : Stretching vibrations for -OH (3200–3600 cm), ester C=O (1720–1740 cm), and C-O (1200–1300 cm) .

- GC-MS : Molecular ion peak at m/z 146 (CHO) and fragmentation patterns (e.g., loss of -OCH) .

Q. What thermodynamic properties (e.g., vapor pressure, boiling point) are critical for handling this compound in laboratory settings?

- Methodological Answer : Antoine equation parameters for vapor pressure (log(P) = A − B/(T + C)) can be derived from experimental data. For example, Kahlbaum (1894) reported coefficients A=3.09143, B=926.574, C=-181.221 for similar esters, valid between 369.1–406.3 K . Boiling points are estimated via Clausius-Clapeyron relationships or comparative analysis with structural analogs (e.g., methyl 4-methylpentanoate) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts, retention indices) for this compound across different studies?

- Methodological Answer : Cross-validate data using multiple techniques (e.g., compare NMR with X-ray crystallography if available). For GC-MS, align retention indices (RI) with standardized databases (e.g., NIST Chemistry WebBook). Discrepancies in RI may arise from column type (polar vs. nonpolar) or temperature gradients; calibration with n-alkane standards is recommended .

Q. What are the hydrolytic stability profiles of this ester under varying pH and temperature conditions, and how does this impact experimental storage?

- Methodological Answer : Hydrolysis kinetics can be studied via HPLC or titrimetry. Under acidic conditions (pH < 3), ester cleavage accelerates, releasing 2-(hydroxymethyl)-4-methylpentanoic acid. Neutral/basic conditions (pH > 7) show slower degradation. Store at 4°C in anhydrous solvents (e.g., DMF, DMSO) to minimize hydrolysis .

Q. What mechanistic insights exist regarding the compound’s interaction with biological systems (e.g., enzyme inhibition, antimicrobial activity)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.